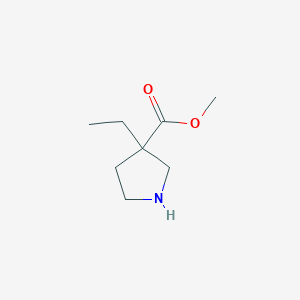
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of a bromine atom, a thiophene ring, and two fluorine atoms attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone typically involves the bromination of thiophene derivatives followed by the introduction of the difluoroethanone moiety. One common method involves the reaction of 4-bromothiophene-2-carboxaldehyde with difluoroacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Bromo-2-thienyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The thiophene ring enhances its ability to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Bromothiophen-2-yl)ethanone
- 1-(5-Bromothiophen-2-yl)ethanone
- 1-(4,5-Dibromothiophen-2-yl)ethanone
Comparison: 1-(4-Bromo-2-thienyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. Compared to its analogs, this compound exhibits distinct electronic and steric effects, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C6H3BrF2OS |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C6H3BrF2OS/c7-3-1-4(11-2-3)5(10)6(8)9/h1-2,6H |
InChI Key |
GNCCQPNLXVLRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


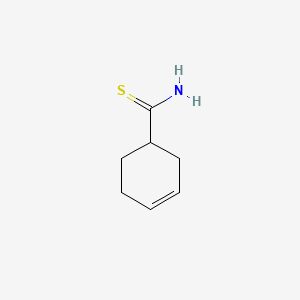
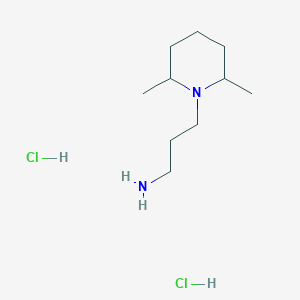
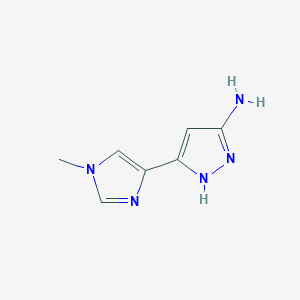

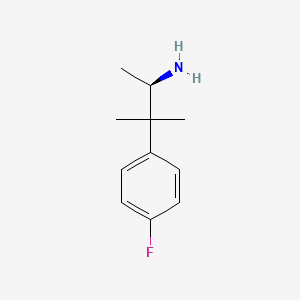

![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
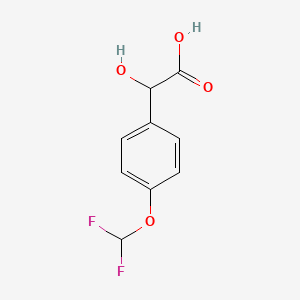
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)

![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)

